Einecs 234-648-2

nanoindentation hardness lead-free solder reliability interfacial intermetallic mechanics

Copper, compd. with tin (6:5), designated by CAS 12019-69-1 and EINECS 234-648-2, is the intermetallic compound Cu₆Sn₅ (η/η′-phase), the most volumetrically dominant intermetallic formed at the interface between Sn-based solders and Cu substrates in electronic packaging.

Molecular Formula Cu6Sn5
Molecular Weight 974.8 g/mol
CAS No. 12019-69-1
Cat. No. B12649418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 234-648-2
CAS12019-69-1
Molecular FormulaCu6Sn5
Molecular Weight974.8 g/mol
Structural Identifiers
SMILES[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sn].[Sn].[Sn].[Sn].[Sn]
InChIInChI=1S/6Cu.5Sn
InChIKeyFZHWCQIYQKQOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cu₆Sn₅ Intermetallic Compound (CAS 12019-69-1): Core Identity and Industrial Significance for Lead-Free Electronics Metallurgy


Copper, compd. with tin (6:5), designated by CAS 12019-69-1 and EINECS 234-648-2, is the intermetallic compound Cu₆Sn₅ (η/η′-phase), the most volumetrically dominant intermetallic formed at the interface between Sn-based solders and Cu substrates in electronic packaging [1]. This compound exists in two allotropic forms — monoclinic η′-Cu₆Sn₅ stable below ~186 °C and hexagonal η-Cu₆Sn₅ above — and is distinguished from its in-class analog Cu₃Sn (ε-phase) by a lower melting point (415 °C vs. 676 °C) and a markedly different combination of thermal, mechanical, and elastic properties that directly govern solder joint reliability [2]. Beyond electronics packaging, Cu₆Sn₅ is actively investigated as a high-capacity anode material for lithium-ion batteries, with demonstrated discharge specific capacities exceeding 890 mA h g⁻¹ [3].

Why Cu₆Sn₅ (CAS 12019-69-1) Cannot Be Interchanged with Cu₃Sn, Ni₃Sn₄, or Other Solder-Joint Intermetallics: The Quantitative Case Against Generic Substitution


Despite their co-occurrence at solder/substrate interfaces, Cu₆Sn₅, Cu₃Sn, and Ni₃Sn₄ are thermodynamically and mechanically distinct phases whose properties diverge by factors of two or more in key performance dimensions. The NIST benchmarking study established that Cu₆Sn₅ exhibits a thermal conductivity of 34.2 W/(m·K) — approximately half that of Cu₃Sn (69.8 W/(m·K)) — while its coefficient of thermal expansion (CTE) of 16.3 ppm/°C is substantially closer to the Cu substrate value (17.1 ppm/°C) than Cu₃Sn (19.0 ppm/°C), producing fundamentally different thermomechanical stress states under thermal cycling [1]. Nanoindentation measurements further reveal that Cu₆Sn₅ (6.5 ± 0.3 GPa) is harder than Cu₃Sn (6.2 ± 0.4 GPa) and over twice as hard as Ag₃Sn (2.9 ± 0.2 GPa), with a fracture toughness (2.36 ± 0.15 MPa√m) that is measurably lower than that of Cu₃Sn (2.85 ± 0.17 MPa√m) [2][3]. These quantitative gaps mean that assuming interchangeability between Cu₆Sn₅ and any structural analog — without direct property verification — introduces uncontrolled risk into reliability predictions for solder joints, thermal management designs, and battery electrode formulations.

Cu₆Sn₅ (CAS 12019-69-1) Quantitative Differentiation Evidence: Head-to-Head Property Comparisons Against Closest Intermetallic Analogs


Nanoindentation Hardness Superiority Over Cu₃Sn and Ag₃Sn in Solder Joint Interfacial Zones

In direct nanoindentation measurements on intermetallics formed in Pb-free solder joints, Cu₆Sn₅ exhibits a hardness of 6.5 ± 0.3 GPa, exceeding Cu₃Sn (6.2 ± 0.4 GPa) by approximately 5% and Ag₃Sn (2.9 ± 0.2 GPa) by over 120% [1]. In the Sn3.0Ag0.5Cu/Cu interfacial zone under isothermal aging at 150 °C for up to 1000 h, the hardness ranking was consistently Cu₆Sn₅ > Cu₃Sn > Cu > Sn3.0Ag0.5Cu solder, and the hardness of Cu₆Sn₅ showed no significant degradation with increasing IMC layer thickness [2]. This hardness superiority, confirmed across independent studies, positions Cu₆Sn₅ as the mechanically dominant phase governing interfacial load transfer in aged solder joints.

nanoindentation hardness lead-free solder reliability interfacial intermetallic mechanics

Coefficient of Thermal Expansion (CTE) Proximity to Copper: Minimizing Interfacial Thermomechanical Mismatch

The NIST consolidated property dataset for bulk intermetallics prepared with joint-representative microstructures reports CTE values of 16.3 ppm/°C for Cu₆Sn₅, 19.0 ppm/°C for Cu₃Sn, and 13.7 ppm/°C for Ni₃Sn₄ [1]. The Cu substrate CTE is 17.1 ppm/°C. The CTE mismatch Δα between Cu₆Sn₅ and Cu is only 0.8 ppm/°C, compared to 1.9 ppm/°C for Cu₃Sn/Cu and 3.4 ppm/°C for Ni₃Sn₄/Cu — representing a 2.4× and 4.3× larger mismatch, respectively, for the alternative intermetallics. Under a ΔT of 100 °C, this translates to a thermal strain mismatch (Δα × ΔT) of 0.008% for Cu₆Sn₅/Cu vs. 0.019% for Cu₃Sn/Cu, a 2.4-fold difference that directly scales with thermally induced interfacial stress.

thermal expansion mismatch solder joint thermomechanical stress CTE engineering

Thermal Conductivity Contrast: Cu₆Sn₅ as a Thermal Barrier Relative to Cu₃Sn in Microscale Heat Dissipation Pathways

Two independent measurement campaigns converge on a ~2× thermal conductivity differential between Cu₆Sn₅ and Cu₃Sn. The NIST bulk-property study (gas-atomized, consolidated specimens with joint-representative grain structures) reports thermal conductivities of 34.2 ± 5.1 W/(m·K) for Cu₆Sn₅ and 69.8 ± 9.8 W/(m·K) for Cu₃Sn [1]. A 2024 femtosecond-laser time-domain thermoreflectance (TDTR) study on microscale diffusion-couple IMCs with preferred (001) orientation measured 47.4 W/(m·K) for Cu₆Sn₅ versus 87.6 W/(m·K) for Cu₃Sn, with measurement uncertainties of −6.8%/+4.6% and −7.1%/+4.4%, respectively [2]. The higher TDTR values are attributed to microstructural differences from the preparation route, but the Cu₆Sn₅:Cu₃Sn conductivity ratio remains consistently ~0.5 across both studies. For comparison, Ni₃Sn₄ is even lower at 19.6 W/(m·K) [1].

thermal conductivity electronic packaging thermal management intermetallic thermal transport

Elastic Anisotropy Magnitude: Direction-Dependent Stiffness Engineering Unique to Cu₆Sn₅

First-principles density functional theory (DFT) calculations comparing η′-Cu₆Sn₅ and Cu₃Sn single-crystal elastic properties reveal that the universal anisotropic index (Aᵁ) of η′-Cu₆Sn₅ is higher than that of Cu₃Sn [1]. Specifically, the anisotropic degree of the Young's modulus (E) and bulk modulus (B) follows the order η′-Cu₆Sn₅ > Cu₃Sn. Experimentally, nanoindentation coupled with electron backscatter diffraction (EBSD) on directionally solidified Cu₆Sn₅ confirmed strong orientation-dependent mechanical behavior: the elastic modulus on the (001) plane is approximately 120.98 ± 2.46 GPa versus 105 ± 1.8 GPa on the (110) plane — a ~15% difference within a single intermetallic phase [2]. By contrast, Cu₃Sn shows a more isotropic elastic response, while Cu₅Zn₈ is nearly elastically isotropic [3]. Ni doping of Cu₆Sn₅ increases both modulus and hardness on all crystal planes and reduces anisotropy, confirming that the anisotropy is an intrinsic, tunable property of the undoped Cu₆Sn₅ phase [2].

elastic anisotropy first-principles mechanical properties crystal orientation engineering

Thermodynamic Stability Advantage Over Ni₃Sn₄: Formation Energy and Phase Stability in Solder Joint Environments

First-principles DFT calculations comparing the alloy formation enthalpy (ΔHf) and electronic structure of Cu₆Sn₅ and Ni₃Sn₄ — the two primary intermetallics formed on Cu and Ni metallizations, respectively — demonstrate that Cu₆Sn₅ possesses a more negative formation energy, indicating superior thermodynamic stability [1]. The energy calculations and density-of-states analysis confirm that Cu₆Sn₅ has a more stable structure than Ni₃Sn₄, attributed to hybridization between Cu d/p orbitals and Sn p orbitals [1]. A separate first-principles study of solder-relevant IMCs found that Ni₃Sn₄ has the lowest (least negative) heat of formation among Cu₆Sn₅, Cu₃Sn, Ni₃Sn₄, and Ag₃Sn, while Cu₆Sn₅ and Cu₃Sn exhibit comparably favorable formation energies [2]. Furthermore, Co-doping studies confirm that doped η′-Cu₆Sn₅ structures exhibit lower heat of formation and greater stability than correspondingly doped Ni₃Sn₄ structures [3].

intermetallic thermodynamic stability formation enthalpy first-principles phase prediction

Lithium-Ion Battery Anode Specific Capacity: Discharge Performance Relative to Conventional Graphite and Sn-Based Alternatives

Cu₆Sn₅ fabricated by controlled electrodeposition and heat treatment delivers a discharge specific capacity of 890.2 mA h g⁻¹ with an initial coulombic efficiency (ICE) of 73.96%, retaining 287.1 mA h g⁻¹ after 50 cycles at 100 mA g⁻¹ [1]. This capacity is approximately 2.4× that of conventional graphite anodes (372 mA h g⁻¹ theoretical) and approaches the theoretical capacity of pure Sn (993 mA h g⁻¹), but with the critical advantage that the electrochemically inert Cu matrix buffers the ~260% volume expansion that plagues pure Sn anodes [2]. In a separate study, three-dimensional porous Cu₆Sn₅ alloy electrodes on copper foam achieved an even higher ICE of 90.3% with good capacity retention, demonstrating the tunability of the electrodeposition route [3]. While this is not a direct head-to-head intermetallic comparison, the capacity advantage over graphite and the structural stability advantage over pure Sn are quantitatively established.

lithium-ion battery anode specific discharge capacity Cu₆Sn₅ electrodeposition

Cu₆Sn₅ (CAS 12019-69-1) Evidence-Backed Application Scenarios Across Electronics Packaging and Energy Storage


Lead-Free Solder Joint Reliability Engineering: Hardness-Graded Interfacial Design

Quantitative nanoindentation data establishing the hardness ranking Cu₆Sn₅ (6.5 GPa) > Cu₃Sn (6.2 GPa) > Cu (>1 GPa) > Sn3.0Ag0.5Cu solder [1][2] enables finite-element modelers and reliability engineers to input phase-specific constitutive properties rather than homogenized interface approximations. The ~5% hardness differential between Cu₆Sn₅ and Cu₃Sn, measured under isothermal aging conditions representative of service lifetimes, directly informs stress concentration predictions at the IMC/solder interface — the most common crack initiation site in thermally cycled joints. Procurement specifications for solder paste and substrate finish combinations should prioritize systems that produce a Cu₆Sn₅-dominant interfacial layer when maximum interfacial hardness and wear resistance are required.

Thermal Management Optimization in 3D Electronic Packages: Leveraging the Cu₆Sn₅/Cu₃Sn Conductivity Differential

The ~2× thermal conductivity contrast between Cu₆Sn₅ (34.2–47.4 W/(m·K)) and Cu₃Sn (69.8–87.6 W/(m·K)), validated by both NIST bulk measurements and femtosecond-laser TDTR microscale characterization [1][2], provides a quantitative basis for designing the thermal resistance of microbump interconnects in 3D-integrated circuits. When lower interfacial thermal conductivity is desirable (e.g., to reduce heat flow into temperature-sensitive device layers), process conditions favoring Cu₆Sn₅ formation over Cu₃Sn can be specified. Conversely, when maximizing heat extraction is critical, process parameters that promote Cu₃Sn consumption of Cu₆Sn₅ become a quantifiable design lever. The CTE proximity of Cu₆Sn₅ to Cu (Δα = 0.8 ppm/°C) further supports its selection where co-minimization of thermal resistance and thermomechanical stress is required [1].

Crystallographic Texture Engineering for Anisotropic Intermetallic Joints

The uniquely high elastic anisotropy of Cu₆Sn₅ — a ~15% modulus variation between the (001) and (110) crystal planes [1], substantially exceeding the anisotropy of Cu₃Sn and Cu₅Zn₈ [2] — opens an application space in directionally engineered solder joints. By controlling solidification parameters (e.g., directional solidification rates, thermal gradients, and minor Ni additions), joint microstructures with preferred crystallographic orientation can be produced to maximize stiffness along primary loading directions [1]. This capability is unique to Cu₆Sn₅ among common solder-joint intermetallics and is directly relevant to high-reliability applications such as automotive power modules and aerospace electronics, where direction-specific mechanical performance must be guaranteed. Ni doping further enables tuning of the anisotropy magnitude [1].

High-Capacity Lithium-Ion Battery Anode Material Development

Cu₆Sn₅ electrodes fabricated by controlled electrodeposition deliver 890.2 mA h g⁻¹ discharge capacity — approximately 2.4× that of graphite — with structurally stable cycling behavior enabled by the inactive Cu matrix that buffers Sn volume expansion [1]. This positions Cu₆Sn₅ as a compelling candidate for next-generation anode materials where capacity targets exceed those achievable with carbonaceous materials but the cyclability limitations of pure Sn or Sn-oxide anodes are unacceptable. The electrodeposition fabrication route is compatible with industrial scale-up, and the 3D porous architecture variant achieving 90.3% ICE [2] provides a further differentiation pathway for procurement decisions in battery materials research and pilot production.

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